molecular formula C12H13N3S B11873248 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine

2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine

Cat. No.: B11873248
M. Wt: 231.32 g/mol
InChI Key: RPCNZBBRLGGOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine (CAS 1365939-08-7) is a synthetic organic compound featuring a molecular framework of significant interest in medicinal and heterocyclic chemistry. This compound has a molecular formula of C 11 H 11 N 3 S and a molecular weight of 217.29 g/mol . Its structure is a hybrid molecule, incorporating both a 3,4-dihydroquinoline moiety and an aminothiazole ring, which are both recognized as privileged scaffolds in drug discovery . The 3,4-dihydroquinolin-2(1H)-one core, a related structure, is a common intermediate in organic synthesis, with modern methods including photoredox cyclization and metal-catalyzed reactions for its construction . The aminothiazole ring is a well-established bioisostere found in numerous pharmacologically active compounds, contributing to properties such as good cell permeability and oral bioavailability . While the specific biological activity and mechanism of action for this exact compound require further investigation, compounds containing these structural motifs are frequently explored for a wide range of applications, including as potential antimicrobial and anticancer agents . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules, for use in structure-activity relationship (SAR) studies, and for screening in various biological assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C12H13N3S/c13-11-8-16-12(14-11)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6,8H,3,5,7,13H2

InChI Key

RPCNZBBRLGGOGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=CS3)N

Origin of Product

United States

Biological Activity

2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine is a heterocyclic compound that combines a thiazole ring with a dihydroquinoline moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural combination of thiazole and dihydroquinoline may confer distinct biological activities compared to other similar compounds.

Structural Characteristics

The compound features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Dihydroquinoline Moiety : A bicyclic structure derived from quinoline.

These structural elements are critical in determining the biological activity of the compound.

Antimicrobial Properties

Compounds with thiazole and quinoline structures have demonstrated significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various Gram-positive bacteria and fungi. The specific antimicrobial activity of 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine remains to be fully characterized but is expected to be promising based on related compounds .

Anticancer Activity

Research indicates that compounds similar to 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine exhibit anticancer properties. For example, thiazole derivatives have been reported to inhibit cancer cell lines effectively. The mechanism of action may involve the modulation of specific signaling pathways or the induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies. These compounds may inhibit inflammatory mediators, contributing to their therapeutic effects in inflammatory diseases .

The biological activity of 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential. Potential mechanisms include:

  • Enzyme Inhibition : Targeting enzymes related to cancer progression or bacterial resistance.
  • Receptor Modulation : Interacting with receptors that mediate inflammatory responses or cancer cell survival .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating various thiazole derivatives for their biological activities. For instance:

  • Synthesis and Evaluation : A series of novel thiazole derivatives were synthesized and tested against human cancer cell lines, demonstrating significant cytotoxicity .
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of similar compounds against Mycobacterium tuberculosis, showing promising results for thiazole-based structures .

Comparative Data Table

Compound NameStructure FeaturesBiological Activity
2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amineThiazole + DihydroquinolineAntimicrobial, Anticancer
2-Amino-4-thiazolidinoneThiazolidine ringAntimicrobial, Anti-inflammatory
3-(1H-indol-3-yl)thiazol-2-amineIndole + ThiazoleAnticancer
2-(benzo[d]thiazol-2-yl)anilineThiazole + AnilineAntimicrobial
3-(4-fluorophenyl)thiazol-5(4H)-oneFluorinated Phenyl on ThiazoleAnticancer

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing both thiazole and quinoline structures exhibit significant antimicrobial activities. Specifically, 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine has shown promise in developing new antibiotics due to its potential inhibitory effects against Gram-positive bacteria. The structural features of this compound may enhance its ability to interact with bacterial proteins involved in antibiotic resistance mechanisms.

Anticancer Potential

The anticancer properties of 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine stem from its ability to inhibit cancer cell proliferation. Similar compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound could lead to novel treatments for different types of cancer. Interaction studies focusing on its binding affinity to enzymes or receptors involved in cancer progression are crucial for optimizing its therapeutic potential.

Neurodegenerative Disease Treatment

Given the increasing prevalence of neurodegenerative diseases such as Alzheimer's, compounds with the ability to cross the blood-brain barrier are of particular interest. The pharmacological profiles of similar compounds suggest that 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine may play a role in treating these conditions by targeting specific pathways associated with neurodegeneration.

Synthesis and Mechanisms of Action

The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine can be achieved through various methods involving the coupling of thiazole and dihydroquinoline derivatives. Understanding the mechanisms through which this compound exerts its biological effects is essential for further development. For instance, studies may investigate how it interacts with key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 3,4-dihydroquinoline substituent, which distinguishes it from other thiazol-4-amine derivatives. Key comparisons include:

Compound Name Substituent(s) Molecular Weight* Key Structural Differences
2-(3,4-Dihydroquinolin-1(2H)-yl)thiazol-4-amine 3,4-Dihydroquinoline ~283.37† Partially saturated bicyclic substituent
4-(4-Methoxyphenyl)thiazol-2-amine () 4-Methoxyphenyl 206.27 Electron-donating methoxy group
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () tert-Butyl, 1,2,4-triazolyl 237.33‡ Bulky tert-butyl and triazole groups
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine () 3,4-Dichlorophenyl, allyl 285.19 Halogenated aryl and allyl substituents

*Calculated from molecular formulas where explicit data are unavailable.
†Based on formula C₁₂H₁₃N₃S. ‡From .

Key Observations :

  • Halogenated derivatives (e.g., ) may exhibit increased metabolic stability but could introduce toxicity concerns .

Yield Comparison :

SAR Insights :

  • Electron-withdrawing groups (e.g., chloro in ) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy in ) improve solubility .
  • The dihydroquinoline moiety’s partial saturation may reduce metabolic degradation compared to fully aromatic systems .

Physicochemical Properties

  • Lipophilicity (LogP): The dihydroquinoline substituent likely increases LogP (~3.5 estimated) compared to 4-methoxyphenyl (LogP ~2.1) or unsubstituted thiazol-4-amine (LogP ~1.2), favoring blood-brain barrier penetration .
  • Solubility : Polar substituents (e.g., methoxy) improve aqueous solubility, whereas bulky groups (e.g., tert-butyl) reduce it .

Preparation Methods

Role of CAN/TEMPO in Dehydrogenation

CAN oxidizes Ce³⁺ to Ce⁴⁺, abstracting hydrogen from saturated ketones to form α,β-unsaturated intermediates. TEMPO acts as a hydrogen acceptor, regenerating Ce³⁺ and closing the catalytic cycle. Optimizing the CAN:TEMPO ratio (1:1) maximizes dehydrogenation efficiency.

Solvent Effects in DES-Mediated Reactions

Choline chloride:PTSA DES enhances reaction rates by:

  • Stabilizing charged intermediates through hydrogen bonding.

  • Lowering activation energy for cyclization steps .

Q & A

Q. What analytical techniques validate crystallographic data for structural ambiguities?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C–S bond in thiazole: ~1.74 Å).
  • DFT Calculations : Compare experimental data with optimized geometries using Gaussian 16 .

Emerging Research Directions

Q. What strategies enhance the compound’s selectivity for cancer cell lines?

  • Methodological Answer :
  • Targeted Delivery : Conjugate with folate or peptide ligands to exploit receptor-mediated endocytosis.
  • Combination Therapy : Screen synergies with FDA-approved chemotherapeutics (e.g., cisplatin) .

Q. How can researchers evaluate environmental impact during disposal?

  • Methodological Answer :
  • Ecotoxicity Assays : Test on Daphnia magna or Vibrio fischeri to estimate LC50/EC50 values.
  • Waste Treatment : Neutralize via ozonation or UV/H2O2 advanced oxidation processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.